1H-Benzimidazole-2-carboxylic acid dihydrate

Crystallography Solid-State Chemistry Hydrogen Bonding

1H-Benzimidazole-2-carboxylic acid dihydrate (CAS 1221790-39-1, molecular formula C8H10N2O4) is a crystalline derivative of benzimidazole featuring a carboxylic acid group at the 2-position and two molecules of water of crystallization. The compound exists as a zwitterion in the solid state, with the carboxyl group deprotonated and the imidazole nitrogen protonated, a structural feature that directly governs its hydrogen-bonding network and coordination behavior.

Molecular Formula C8H10N2O4
Molecular Weight 198.178
CAS No. 1221790-39-1
Cat. No. B2673897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-2-carboxylic acid dihydrate
CAS1221790-39-1
Molecular FormulaC8H10N2O4
Molecular Weight198.178
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(=O)O.O.O
InChIInChI=1S/C8H6N2O2.2H2O/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;;/h1-4H,(H,9,10)(H,11,12);2*1H2
InChIKeyGLGAEZDKRSPRKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1H-Benzimidazole-2-carboxylic acid dihydrate: High-Purity Heterocyclic Building Block with Verified Identity


1H-Benzimidazole-2-carboxylic acid dihydrate (CAS 1221790-39-1, molecular formula C8H10N2O4) is a crystalline derivative of benzimidazole featuring a carboxylic acid group at the 2-position and two molecules of water of crystallization [1]. The compound exists as a zwitterion in the solid state, with the carboxyl group deprotonated and the imidazole nitrogen protonated, a structural feature that directly governs its hydrogen-bonding network and coordination behavior [2]. Standard commercial purity is 95.0% as determined by elemental analysis . This specific hydration state is crystallographically defined and distinct from the more commonly encountered monohydrate form, which exhibits different lattice parameters and hydrogen-bonding motifs [2].

Why 1H-Benzimidazole-2-carboxylic acid dihydrate Cannot Be Substituted with Unspecified Hydrates or Positional Isomers


The performance of 1H-benzimidazole-2-carboxylic acid as a ligand, pharmaceutical intermediate, or MOF precursor is exquisitely sensitive to both its hydration state and the position of the carboxylic acid substituent [1]. The dihydrate form possesses a distinct three-dimensional hydrogen-bonding network involving both water molecules and the zwitterionic benzimidazolium-carboxylate core, which differs fundamentally from the two-dimensional network observed in the monohydrate [2]. Substitution of the 2-carboxylic acid group with a sulfonic acid moiety markedly alters solubility and receptor affinity, as demonstrated in NMDA glycine-site antagonist studies [1]. Furthermore, metal complexes derived from the 2-carboxylic acid exhibit coordination geometries and bioactivities that are not replicable with 5(6)-carboxylic acid isomers, underscoring the critical importance of precise regiospecificity [3].

Quantitative Differentiation of 1H-Benzimidazole-2-carboxylic acid dihydrate: Head-to-Head Comparisons with Key Analogs


Crystal Structure and Hydrogen-Bonding Network: Dihydrate vs. Monohydrate

The dihydrate (C8H6N2O2·2H2O) adopts a three-dimensional hydrogen-bonded network via N—H⋯O and O—H⋯O interactions, whereas the monohydrate (C8H6N2O2·H2O) forms only a two-dimensional network [1]. Unit cell parameters for the dihydrate are a = 6.8503 Å, b = 7.3679 Å, c = 18.939 Å, β = 109.728°, V = 899.8 ų [1], compared to monohydrate values of a = 7.282 Å, b = 9.913 Å, c = 12.221 Å, β = 99.18°, V = 871.0 ų [2].

Crystallography Solid-State Chemistry Hydrogen Bonding

NMDA Glycine-Site Antagonist Activity: Carboxylate vs. Sulfonate Analogs

Benzimidazole-2-carboxylic acid derivatives 9b and 9c exhibit IC50 values of 0.89 µM and 38.0 µM, respectively, in displacing [³H]MDL-105,519 from rat cortical membranes [1]. Replacement of the 2-carboxylate group with a sulfonic acid moiety increased aqueous solubility but reduced receptor affinity, underscoring the carboxylate group's essential role for NMDA glycine-site antagonism [1].

Medicinal Chemistry Neuropharmacology Ligand Design

Antimicrobial Activity Enhancement via Metal Complexation

Mixed-ligand Fe(III), Mn(II), and V(IV)O complexes of 1H-benzimidazole-2-carboxylic acid and norfloxacin exhibit enhanced in vitro antibacterial and antifungal activities compared to the uncoordinated ligands alone [1]. While free ligand inhibition zones are not numerically reported, the study explicitly states that 'metal complexes exhibited higher antibacterial and antifungal activities than the uncoordinated ligands, with inhibition zones comparable to those of a reference antibacterial drug' [1].

Coordination Chemistry Bioinorganic Chemistry Antimicrobial Screening

Thermal Stability of Derived Metal-Organic Frameworks: Rare-Earth Coordination Polymers

Two rare-earth organic frameworks, [Gd(HBIC)₃]ₙ and [Y(HBIC)₃]ₙ, synthesized from 1H-benzimidazole-2-carboxylic acid (H₂BIC) exhibit high thermal stability, remaining stable up to 320 °C as determined by thermogravimetric analysis [1]. A related series of lanthanide supramolecular compounds [Ln(HBIC)₃]ₙ (Ln = Sm, Ho, Yb) were found to be stable up to 360 °C [2].

MOF Synthesis Lanthanide Chemistry Thermal Analysis

Coordination Versatility: Multiple Binding Modes in Metal Complexes

1H-benzimidazole-2-carboxylic acid can act as a monodentate, bidentate chelating, or chelating-bridging ligand depending on experimental conditions [1]. In lanthanide frameworks, the HBIC⁻ anion exhibits two distinct coordination modes: chelating and bridging-chelating [2].

Coordination Chemistry Ligand Design Structure Elucidation

Validated Application Scenarios for 1H-Benzimidazole-2-carboxylic acid dihydrate


Synthesis of Thermally Robust Lanthanide Metal-Organic Frameworks (MOFs)

Use as a rigid, bifunctional linker for constructing 2D and 3D lanthanide coordination polymers with decomposition temperatures exceeding 320 °C [1]. The dihydrate form provides precise stoichiometry for hydrothermal syntheses, and the resulting frameworks exhibit luminescent and magnetic properties suitable for sensors and optical devices [1].

Precursor for Bioactive Transition Metal Complexes

Employ as a bidentate NO-donor ligand to prepare mixed-ligand Fe(III), Mn(II), and V(IV)O complexes with enhanced antimicrobial and anti-inflammatory activities relative to the free ligand [2]. The resulting complexes show inhibition zones comparable to reference antibacterial drugs, making them candidates for further medicinal chemistry development [2].

Scaffold for NMDA Glycine-Site Antagonist Design

Leverage the 2-carboxylic acid pharmacophore to synthesize benzimidazole derivatives with sub-micromolar IC50 values at the NMDA glycine site [3]. The carboxylate group is essential for target affinity, as replacement with a sulfonate abolishes activity [3].

Crystallography and Supramolecular Chemistry Studies

Utilize the well-defined 3D hydrogen-bonding network of the dihydrate as a model system for studying zwitterionic interactions and crystal engineering [4]. The precise lattice parameters and hydrogen-bond topology provide a reproducible benchmark for computational modeling and polymorph screening [4].

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